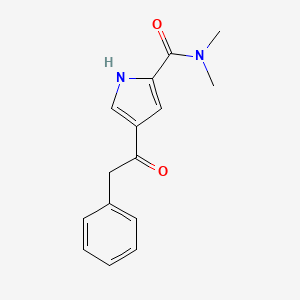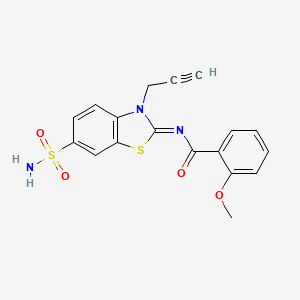![molecular formula C18H24N4O3 B2467127 N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034254-23-2](/img/structure/B2467127.png)
N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and imidazole rings suggests that the compound could have aromatic properties. The methoxyethoxy group could potentially introduce steric hindrance and affect the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the pyridine ring is a common site for electrophilic substitution reactions, while the amide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar methyl group could give the compound both hydrophilic and hydrophobic properties .Applications De Recherche Scientifique
Organic Synthesis and Intermediates
This compound serves as an organic intermediate with borate and sulfonamide groups. It can be synthesized through nucleophilic and amidation reactions . Its structural characterization has been achieved using techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction. The comparison between experimental and density functional theory (DFT) values confirms the consistency of the crystal structures obtained by both methods.
Drug Carriers and Controlled Release Systems
Boronic ester bonds, prevalent in drug carriers, offer advantages such as simple construction conditions, biocompatibility, and responsiveness to microenvironmental changes. Types of drug carriers based on borate linkages include:
These carriers can load anti-cancer drugs, insulin, and genes. The controlled drug release is achieved through the formation and rupture of boronic ester bonds in different environments .
Csp3-H Oxidation for Ketone Synthesis
The compound’s pyridin-2-yl-methane moiety can be oxidized to pyridin-2-yl-methanones using copper-catalyzed Csp3-H oxidation with water under mild conditions .
Mécanisme D'action
Target of Action
The specific primary targets of this compound are currently unknown. It is known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of chemical and biological properties . They have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The compound’s interaction with its targets and any resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
These could potentially include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the biological context. Given the broad range of activities associated with imidazole derivatives, the effects could potentially include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[2-(2-methoxyethoxy)pyridin-4-yl]methyl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-12-21-15-4-3-14(10-16(15)22-12)18(23)20-11-13-5-6-19-17(9-13)25-8-7-24-2/h5-6,9,14H,3-4,7-8,10-11H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFCLGXHCAZBAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NCC3=CC(=NC=C3)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

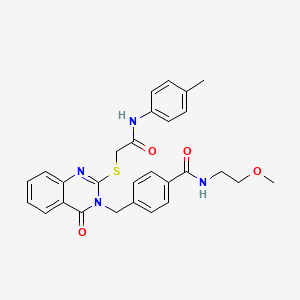
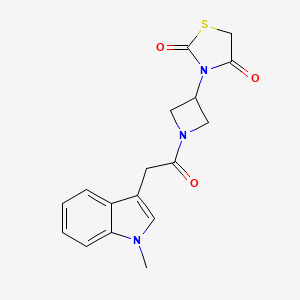
![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2467050.png)
![6-{[4-(cyclohexylcarbonyl)piperazin-1-yl]sulfonyl}-3-isopropyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2467052.png)
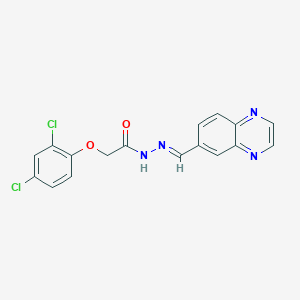
![[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2467054.png)
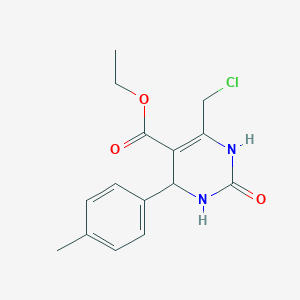
![1-piperidino-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2467057.png)
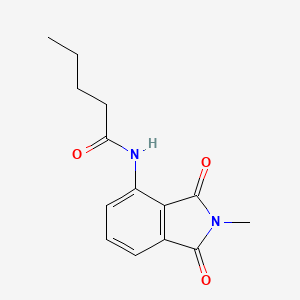

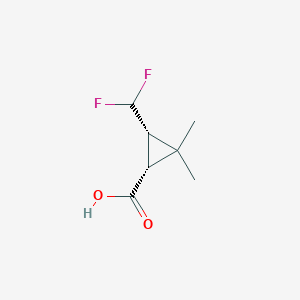
![N-Butyl-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2467063.png)
